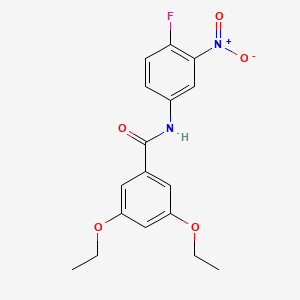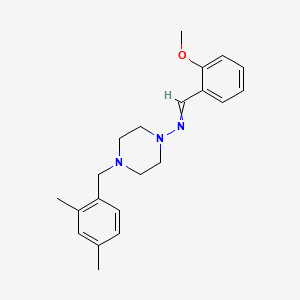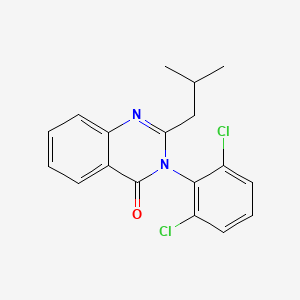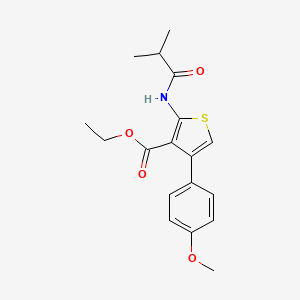![molecular formula C18H20N2O2 B5841597 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)
3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as MPBC, is a compound that has been extensively studied for its potential applications in scientific research. MPBC is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the inhibition of various enzymes and signaling pathways. 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, one limitation of 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.
Orientations Futures
There are several future directions for research on 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research is to further investigate its anti-inflammatory and anti-cancer properties. 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines, making it a promising candidate for the development of new therapies. Another area of research is to elucidate the molecular targets of 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. Further research is needed to understand how 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide inhibits the activity of enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 3-methylbenzenecarboximidamide and 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-5-11-16(13-14)18(19)20-22-17(21)12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVKEYMNMMLMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)CCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)CCCC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)


![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)